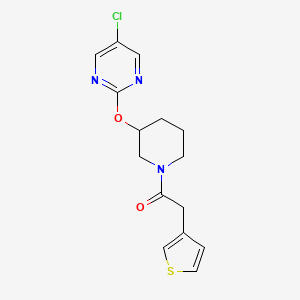

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS: 2034633-25-3, molecular formula: C₁₅H₁₆ClN₃O₂S, molecular weight: 337.8244 g/mol) is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. This moiety is linked via an ethanone bridge to a thiophen-3-yl aromatic system .

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQJLXRQZATXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

Thiophene Attachment: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Final Assembly: The final compound is assembled by linking the piperidine and thiophene moieties to the pyrimidine core under controlled conditions, typically involving base-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets:

Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vandetanib Derivatives Containing Piperidine and Nitroimidazole Groups

Example Compound: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone (Molecular weight: 570.1668 g/mol) .

| Parameter | Target Compound | Vandetanib Derivative |

|---|---|---|

| Core Structure | Piperidine-ethanone-thiophene | Piperidine-ethanone-quinazoline |

| Aromatic Substituents | Thiophen-3-yl, 5-Cl-pyrimidine | 3-Bromo-4-methylphenyl, nitroimidazole |

| Molecular Weight | 337.82 g/mol | 570.17 g/mol |

| Synthetic Yield | Not reported | 66.6% |

| Key Features | Chloropyrimidine for electronic modulation | Quinazoline for kinase inhibition, nitroimidazole for hypoxia targeting |

Key Differences: The Vandetanib analog replaces the thiophene with a quinazoline scaffold, a known pharmacophore in tyrosine kinase inhibitors (e.g., EGFR inhibitors). The nitroimidazole group may enhance tumor hypoxia targeting, whereas the target compound’s thiophene and chloropyrimidine could favor different electronic interactions .

Piperazine-Based Thiophene Derivatives

Example Compound :

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (Molecular weight: 410.6 g/mol) .

| Parameter | Target Compound | Piperazine-Thiophene Derivative |

|---|---|---|

| Heterocycle | Piperidine | Piperazine |

| Thiophene Position | 3-position | 2-position (thioether linkage) |

| Electron-Withdrawing Groups | 5-Cl-pyrimidine | 3-Cl, 5-CF₃-pyridine |

| Synthetic Method | Not reported | HOBt/TBTU-mediated coupling |

The trifluoromethyl and chloro groups on the pyridine enhance lipophilicity compared to the target’s chloropyrimidine. The thiophen-2-ylthio group may confer distinct steric and electronic properties compared to the target’s thiophen-3-yl .

Tetrazole-Piperidine Ethanone Analogs

Example Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (General structure from ) .

| Parameter | Target Compound | Tetrazole-Piperidine Analog |

|---|---|---|

| Aromatic System | Thiophene, pyrimidine | Tetrazole (bioisostere for carboxylic acid) |

| Synthetic Route | Not detailed | Chloroacetylation followed by piperidine substitution |

| Potential Bioactivity | Unreported | Tetrazoles often improve metabolic stability |

Key Differences : The tetrazole group is a polar, acidic bioisostere, which may enhance solubility and mimic carboxylate groups in receptor binding. The target compound’s thiophene and chloropyrimidine likely prioritize hydrophobic interactions .

Chloropyrimidine-Containing Heterocycles from WHO INN List

Example Compound: (5R)-2-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]-4-{[1-(hydroxymethyl)cyclobutyl]amino}-6,7-dihydro-5H-thieno[3,2-d]pyrimidin-5-one .

| Parameter | Target Compound | WHO-Listed Analog |

|---|---|---|

| Core Structure | Ethanone-linked | Fused thieno-pyrimidinone |

| Chloropyrimidine Position | Piperidin-3-yloxy | Piperidin-4-yl |

| Additional Groups | Thiophen-3-yl | Hydroxymethylcyclobutylamino |

Key Differences: The WHO compound incorporates a fused thieno-pyrimidinone system, likely enhancing planar rigidity for DNA intercalation or kinase binding. The hydroxymethylcyclobutyl group adds hydrogen-bonding capacity, contrasting with the target’s simpler thiophene .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropyrimidine moiety , a piperidine ring , and a thiophene group , which contribute to its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 317.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance. For instance, the thiophene group has been associated with bioactivation processes that can lead to the formation of reactive metabolites, which may exert cytotoxic effects on target cells .

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity

- Studies have shown that compounds with thiophene moieties often exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

2. Anti-inflammatory Effects

- The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This effect could be linked to its interaction with specific receptors involved in inflammatory signaling.

3. Anticancer Potential

- Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. The chloropyrimidine component is often found in compounds with known anticancer activity.

Case Studies and Research Findings

A review of recent literature highlights the following findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.